Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Description
Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate (CAS 76196-04-8) is a heterocyclic compound featuring a fused triazole-pyridazine core with a methyl ester substituent at position 2. This compound serves as a versatile intermediate in medicinal chemistry due to its reactivity at the 6-position, enabling derivatization for drug discovery . While early studies noted its lack of antihypertensive activity, its structural analogs have shown promise in diverse therapeutic areas, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)6-10-9-5-3-2-4-8-11(5)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTDFNJGSUZHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C2N1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolopyridazine ring system . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Hydrolysis and Ester Functionalization
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further derivatization.
The carboxylic acid derivative serves as a precursor for amide formation via coupling reagents like HBTU, as demonstrated in related triazolopyridazine systems .
Nucleophilic Substitution on the Pyridazine Ring
Electrophilic positions on the pyridazine ring (e.g., C-6) participate in nucleophilic substitution reactions.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | EtOH, 80°C, 4h | 6-Hydrazino derivative | Precursor for cyclization |
| Ammonia | Sealed tube, 120°C, 8h | 6-Amino derivative | Bioactive intermediate |
For example, treatment with hydrazine replaces halogen atoms (e.g., Cl) at C-6, enabling subsequent cyclization to form fused heterocycles .
Cyclization and Heterocycle Formation
The triazole-pyridazine scaffold participates in cyclization reactions to generate complex polycyclic systems.
Curtius Rearrangement
Under thermal conditions, intermediates from methyl triazolo[4,3-b]pyridazine-3-carboxylate undergo Curtius rearrangement to form isocyanate derivatives, which are trapped with amines :
Example Pathway :
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Step 1 : Hydrolysis to carboxylic acid.
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Step 2 : Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form isocyanate.
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Step 3 : Reaction with benzylamine to yield urea derivatives.
Cyclotransformation with Hydrazines
Reaction with hydrazine hydrate at elevated temperatures (140°C) induces ring-opening/ring-closing cascades, producing pyridazinone-fused triazoles (e.g., 1H-1,2,3-triazolo[4,5-d]pyridaz-4-one) .
Functionalization at the Triazole Ring
The triazole moiety undergoes regioselective alkylation or arylation at N-1 or N-2 positions, depending on reaction conditions:
| Reagent | Position Modified | Product | Conditions |
|---|---|---|---|
| Methyl iodide | N-1 | 1-Methyltriazolo-pyridazine | K₂CO₃, DMF, 60°C, 12h |
| 4-Bromophenylacetylene | N-2 | 2-Aryl derivative | CuI, DIPEA, 80°C, 24h |
These modifications enhance solubility or biological activity, as seen in analogs with anti-tumor properties .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl or heteroaryl group introduction at reactive positions:
| Reaction Type | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 6-Bromo derivative | Biaryl analogs for drug design |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 6-Amino derivative | Introduction of amines |
For instance, Suzuki coupling with 4-fluorophenylboronic acid produced derivatives tested as c-Met kinase inhibitors .
Reduction and Oxidation
Selective reduction of the pyridazine ring or oxidation of side chains has been explored:
| Reaction | Reagent | Outcome | Notes |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | Partial saturation of pyridazine | Alters electronic properties |
| Oxidation with KMnO₄ | KMnO₄, H₂O, 60°C | Ester to ketone (degradation observed) | Limited synthetic utility |
Biological Activity via Structural Modification
Derivatives synthesized through these reactions exhibit diverse bioactivities:
| Derivative | Modification | Activity | IC₅₀/EC₅₀ |
|---|---|---|---|
| 6-(4-Bromophenyl)-methyl | C-6 substitution | Anticancer (HeLa cells) | 2.85 ± 0.74 μM |
| 8-Amino-6-chloro | Cyclization product | Kinase inhibition | 48 nM (c-Met kinase) |
Key Research Findings
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Synthetic Efficiency : Multi-step routes (e.g., Curtius rearrangement followed by cyclization) achieve yields >75% under optimized conditions .
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Structure-Activity Relationship (SAR) : Electron-withdrawing groups at C-6 enhance kinase inhibition, while bulky substituents reduce solubility .
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Crystallographic Data : X-ray studies confirm twisted conformations between triazole and pyridazine rings (e.g., 12.64° dihedral angle in triclinic crystals) .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives containing the triazolo-pyridazine scaffold. For instance, compounds derived from [1,2,4]triazolo[4,3-b]pyridazine have shown promising results against various cancer cell lines:
- In vitro Studies : One notable study reported that derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For example, compound 22i demonstrated IC50 values of 0.83 µM against A549 and 0.15 µM against MCF-7 cells .
- Mechanism of Action : The antitumor activity is often attributed to the inhibition of specific kinases such as c-Met and VEGFR-2. For instance, compound 17l was shown to inhibit c-Met with an IC50 of 26 nM and demonstrated significant antiproliferative activity across multiple cancer cell lines .
Bromodomain Inhibition
Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression. Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate derivatives have been identified as potential bromodomain inhibitors :
- Binding Affinity : A series of derivatives were characterized for their ability to inhibit bromodomain proteins like BRD4. These compounds exhibited micromolar IC50 values, indicating their potential as therapeutic agents for diseases associated with aberrant bromodomain activity .
- Structural Insights : Crystal structures of these inhibitors in complex with bromodomains have provided insights into their binding mechanisms, which are essential for optimizing their pharmacological profiles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for enhancing the efficacy of methyl [1,2,4]triazolo[4,3-b]pyridazine derivatives:
- Substituent Variations : Modifications at various positions on the triazole and pyridazine rings can significantly influence biological activity. For example, small changes in substituents have been shown to alter the potency against specific targets like c-Met and VEGFR-2 .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application | Target/Cell Line | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antitumor Activity | A549 (Lung Cancer) | 0.83 µM | c-Met Inhibition |
| MCF-7 (Breast Cancer) | 0.15 µM | c-Met Inhibition | |
| HeLa (Cervical Cancer) | 2.85 µM | c-Met Inhibition | |
| Bromodomain Inhibition | BRD4 | Micromolar range | Binding to acetylated lysines |
Mechanism of Action
The mechanism of action of methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparative Data Tables
Table 1. Structural and Physicochemical Properties
Biological Activity
Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of heterocyclic compounds known for their pharmacological potential. The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyridazine rings. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while exploring various substituents that can modify biological activity .
Biological Activity
1. Anticancer Properties
Several studies have investigated the anticancer activity of this compound derivatives. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit tankyrases (TNKSs), which play a crucial role in cancer cell proliferation and survival. The most potent compound demonstrated low nanomolar inhibition against TNKSs, indicating strong potential as an anticancer agent .
Table 1: Biological Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12 | TNKSs | <0.01 | NAD isostere inhibition |
| Compound 3b | Apoptosis in MCF-7 cells | 0.25 | Induction via caspase activation |
2. Mechanisms of Action
The mechanism by which these compounds exert their anticancer effects involves multiple pathways:
- Induction of Apoptosis : Compounds such as 3b have been shown to activate caspases (caspase-3, -8, -9), leading to programmed cell death in cancer cells while sparing normal cells .
- Autophagy Modulation : Some derivatives promote autophagy by increasing the formation of autophagosomes and modulating key proteins like beclin-1 and mTOR .
Other Biological Activities
In addition to anticancer properties, this compound has demonstrated various other biological activities:
- Antibacterial and Antifungal Effects : Research indicates that derivatives exhibit significant antibacterial activity against gram-positive bacteria and antifungal properties against certain fungal strains .
- Anti-inflammatory Potential : Compounds within this class have shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a specific derivative's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). The study revealed that the compound not only inhibited cell proliferation but also induced apoptosis through a caspase-dependent pathway. Moreover, it was found to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .
Q & A
Q. What are the common synthetic routes for Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, and how are intermediates validated?
The compound is typically synthesized via cyclization of hydrazine derivatives with substituted pyridazines. For example, a key intermediate like ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate undergoes annulation to form the triazole ring . Validation involves ¹H NMR, IR spectroscopy, and elemental analysis to confirm structural integrity. High-performance liquid chromatography (HPLC) is used to assess purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
¹H and ¹³C NMR are essential for confirming substituent positions and ring systems. IR spectroscopy identifies functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) resolve molecular weight and 3D structure, as demonstrated for analogs like 6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine .
Q. What are the typical biological targets explored for triazolo-pyridazine derivatives?
These derivatives are studied as inhibitors of enzymes like 14-α-demethylase lanosterol (antifungal target) and c-Met tyrosine kinase (anticancer target). Computational docking using PDB structures (e.g., 3LD6) guides activity predictions .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
Yield optimization involves solvent selection (e.g., toluene for cyclization), temperature control (80–100°C), and catalysts like phosphorus oxychloride for esterification. For example, stepwise synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl) derivatives achieved 60–75% yields via controlled stoichiometry and purification by silica chromatography .
Q. What strategies resolve contradictions in thermal decomposition data for triazolo-pyridazine analogs?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition stages. For 3,6,7-triamino-TATOT, kinetic models (e.g., Flynn-Wall-Ozawa) reconcile discrepancies by comparing isothermal vs. non-isothermal data. Contradictions in activation energy (Eₐ) are addressed via multi-method validation .
Q. How can computational methods improve the design of triazolo-pyridazine-based c-Met inhibitors?
Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models prioritize substituents. For example, quinoline-linked triazolo-pyridazines (e.g., JNJ-33377605) showed enhanced c-Met binding by replacing pyridazine with spiro[indoline-3,4'-piperidine]-2-one moieties .
Q. What experimental protocols ensure safe handling of halogenated triazolo-pyridazines?
Chlorinated derivatives (e.g., 6-chloro-7-cyclobutyl analogs) require inert atmosphere handling (N₂/Ar gloves) due to hydrolytic sensitivity. Safety Data Sheets (SDS) recommend PPE (gloves, goggles) and emergency protocols for spills (neutralization with NaHCO₃) .
Methodological Focus
Q. How are structure-activity relationships (SAR) analyzed for antifungal triazolo-pyridazines?
SAR studies compare substituents at the 3- and 6-positions. For instance, fluorophenyl groups at position 3 enhance 14-α-demethylase inhibition (IC₅₀: 0.8 µM) vs. methyl groups (IC₅₀: 3.2 µM). Dose-dependent assays in Candida albicans cultures validate efficacy .
Q. What are best practices for scaling up triazolo-pyridazine synthesis without compromising purity?
Pilot-scale reactions use continuous flow reactors to maintain temperature homogeneity. Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>99%). Process analytical technology (PAT) monitors critical quality attributes in real-time .
Q. How do researchers address low solubility in biological assays for methyl ester derivatives?
Solubility is enhanced via co-solvents (DMSO:PBS 1:9) or prodrug strategies (e.g., hydrolysis to carboxylic acid derivatives). Micellar encapsulation (using PEG-lipids) also improves bioavailability in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
